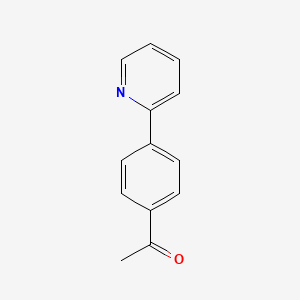
1-(4-Pyridin-2-yl-phenyl)-ethanone
Vue d'ensemble
Description
1-(4-Pyridin-2-yl-phenyl)-ethanone, also known as 4-pyridyl-1-phenylethanone, is a heterocyclic compound with a chemical formula of C11H10NO. It is a derivative of the aromatic compound phenylacetone, which is an important intermediate in the synthesis of many pharmaceuticals and other compounds. The compound has been studied in a variety of scientific fields, such as organic chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Antiviral and Antimicrobial Applications
1-(4-Pyridin-2-yl-phenyl)-ethanone derivatives have shown promise in the field of antiviral and antimicrobial research. For instance, compounds derived from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone exhibited notable anti-HSV1 and anti-HAV-MBB activities (Attaby et al., 2006). Similarly, derivatives synthesized from 1-(4-(piperidin-1-yl) phenyl) ethanone displayed antibacterial activity, indicating their potential in combating bacterial infections (C.Merugu et al., 2010).
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of various heterocyclic compounds using 1-(4-Pyridin-2-yl-phenyl)-ethanone. For example, the synthesis of pyridine derivatives was successfully achieved, demonstrating the versatility of this compound in organic synthesis (Kopchuk et al., 2017). This versatility extends to the synthesis of pyrimidine imines and thiazolidinones, highlighting its role in producing a range of organic compounds (C.Merugu et al., 2010).
Corrosion Inhibition
The derivative 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone has been studied for its corrosion inhibition efficiency, indicating its potential use in protecting materials like carbon steel from corrosive environments (Hegazy et al., 2012).
Catalytic Properties
Some derivatives of 1-(4-Pyridin-2-yl-phenyl)-ethanone have been examined for their catalytic properties. For instance, a study involving the catalytic oxidation of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-Benzo[d]imidazol-2-yl)ethanone using a ruthenium complex highlighted its potential in catalysis (Liu et al., 2017).
ConclusionThe chemical compound 1-(4-Pyridin-2-yl-phenyl)-ethanone and its derivatives exhibit a broad range of applications in scientific research, including antiviral and antibacterial activities, the synthesis of various heterocyclic compounds, corrosion inhibition, and catalytic properties. These diverse applications highlight its significance in the field of chemistry
Scientific Research Applications of 1-(4-Pyridin-2-yl-phenyl)-ethanone
Antiviral and Antimicrobial Research
Derivatives of 1-(4-Pyridin-2-yl-phenyl)-ethanone have shown potential in antiviral and antimicrobial research. Compounds derived from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone demonstrated anti-HSV1 and anti-HAV-MBB activities, suggesting their utility in antiviral therapies (Attaby et al., 2006).
Another study highlighted the antibacterial activity of compounds synthesized from 1-(4-(piperidin-1-yl) phenyl) ethanone, indicating their potential application in combating bacterial infections (C.Merugu et al., 2010).
Synthesis of Heterocyclic Compounds
The versatility of 1-(4-Pyridin-2-yl-phenyl)-ethanone in organic synthesis is evident in the synthesis of pyridine derivatives (Kopchuk et al., 2017).
Additionally, this compound facilitated the synthesis of pyrimidine imines and thiazolidinones, further demonstrating its role in producing a range of organic compounds (C.Merugu et al., 2010).
Corrosion Inhibition
- The derivative 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone was studied for its corrosion inhibition efficiency, showing potential use in protecting materials like carbon steel from corrosive environments (Hegazy et al., 2012).
Catalytic Properties
- Some derivatives have been examined for their catalytic properties. For example, a study on the catalytic oxidation of 1-(1H-benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone using a ruthenium complex highlights the potential of these compounds in catalysis (Liu et al., 2017).
Propriétés
IUPAC Name |
1-(4-pyridin-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)11-5-7-12(8-6-11)13-4-2-3-9-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDWLOSWXCFTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450056 | |
| Record name | 1-(4-pyridin-2-yl-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyridin-2-yl-phenyl)-ethanone | |
CAS RN |
173681-56-6 | |
| Record name | 1-(4-pyridin-2-yl-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

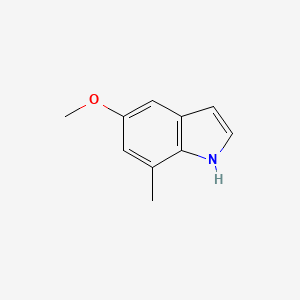
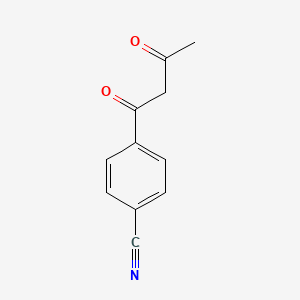
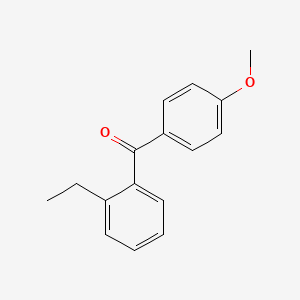
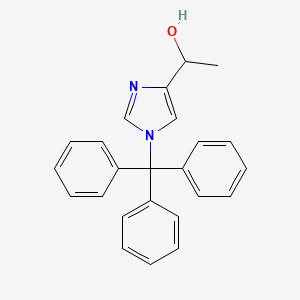
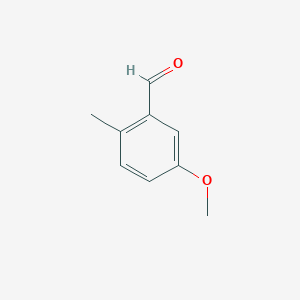
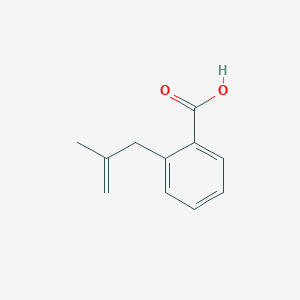
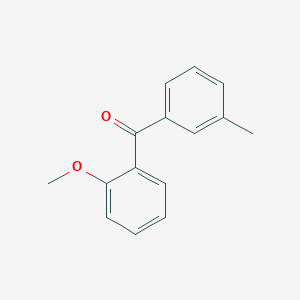
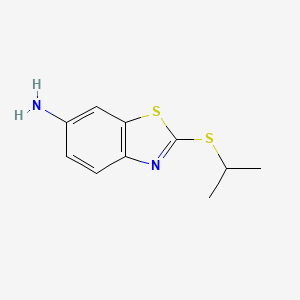
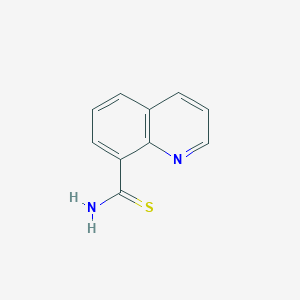
![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)
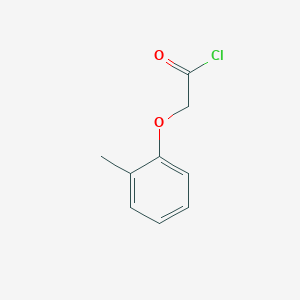
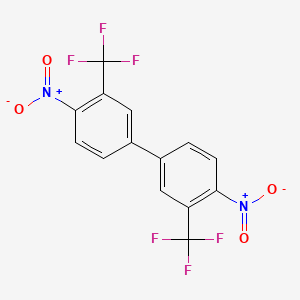
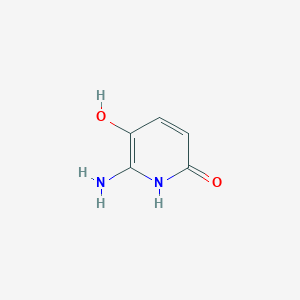
![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)